Cas no 2090960-12-4 (4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole)

4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole
- 4-(bromomethyl)-1-ethyl-3-phenylpyrazole
- 4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole
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- インチ: 1S/C12H13BrN2/c1-2-15-9-11(8-13)12(14-15)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
- InChIKey: ZUFOYYBLCAOAIX-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CN(CC)N=C1C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 192
- トポロジー分子極性表面積: 17.8
- 疎水性パラメータ計算基準値(XlogP): 2.8
4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-2008-5g |
4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole |
2090960-12-4 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F2198-2008-2.5g |
4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole |
2090960-12-4 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
Life Chemicals | F2198-2008-0.25g |
4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole |
2090960-12-4 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
TRC | B243951-1g |
4-(bromomethyl)-1-ethyl-3-phenyl-1h-pyrazole |
2090960-12-4 | 1g |
$ 570.00 | 2022-06-07 | ||
Life Chemicals | F2198-2008-1g |
4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole |
2090960-12-4 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F2198-2008-0.5g |
4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole |
2090960-12-4 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F2198-2008-10g |
4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole |
2090960-12-4 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
TRC | B243951-100mg |
4-(bromomethyl)-1-ethyl-3-phenyl-1h-pyrazole |
2090960-12-4 | 100mg |
$ 95.00 | 2022-06-07 | ||
TRC | B243951-500mg |
4-(bromomethyl)-1-ethyl-3-phenyl-1h-pyrazole |
2090960-12-4 | 500mg |
$ 365.00 | 2022-06-07 |
4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole 関連文献
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazoleに関する追加情報
Recent Advances in the Application of 4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole (CAS: 2090960-12-4) in Chemical Biology and Pharmaceutical Research
The compound 4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole (CAS: 2090960-12-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. This heterocyclic compound, characterized by a bromomethyl group at the 4-position and an ethyl substituent on the nitrogen atom, serves as a valuable intermediate in the synthesis of more complex molecules. Recent studies have explored its utility in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes, highlighting its broad applicability in medicinal chemistry.
One of the most notable applications of 4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole is its role in the synthesis of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use as a key building block in the development of selective JAK2 inhibitors, which are promising candidates for the treatment of myeloproliferative disorders. The bromomethyl group facilitates efficient functionalization, enabling the introduction of various pharmacophores to optimize inhibitory activity and selectivity. The study reported a series of derivatives with nanomolar potency against JAK2, underscoring the compound's potential in targeted therapy.
In addition to its role in kinase inhibitor development, 4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole has been investigated for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) explored its incorporation into novel quaternary ammonium compounds, which exhibited potent activity against multidrug-resistant bacterial strains. The bromomethyl group was critical for the formation of these cationic derivatives, which disrupt bacterial cell membranes. The study highlighted the compound's potential as a scaffold for designing next-generation antibiotics to address the growing threat of antimicrobial resistance.
Furthermore, the compound has found applications in chemical biology as a fluorescent probe precursor. Researchers have utilized its reactive bromomethyl group to conjugate with various fluorophores, creating tools for studying protein-protein interactions and cellular processes. A 2024 publication in Chemical Communications detailed the synthesis of a turn-on fluorescent probe based on this pyrazole derivative, which was used to monitor enzymatic activity in real-time. The probe demonstrated high selectivity and sensitivity, making it a valuable tool for biochemical assays and imaging studies.
Despite these promising developments, challenges remain in the large-scale synthesis and purification of 4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole. Recent efforts have focused on optimizing its synthetic route to improve yield and purity, as reported in a 2023 Organic Process Research & Development article. The study proposed a modified procedure using phase-transfer catalysis, which significantly enhanced the efficiency of the bromination step while minimizing side reactions. These advancements are expected to facilitate broader adoption of this compound in pharmaceutical research and development.
In conclusion, 4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole (CAS: 2090960-12-4) has emerged as a versatile and valuable intermediate in chemical biology and pharmaceutical research. Its applications span from kinase inhibitor development to antimicrobial agents and fluorescent probes, demonstrating its broad utility. Ongoing research continues to explore new derivatives and applications, positioning this compound as a key player in drug discovery and chemical biology. Future studies will likely focus on expanding its therapeutic potential and addressing synthetic challenges to enable wider utilization in the field.
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